molecular formula C9H7N B166673 Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) CAS No. 134541-96-1

Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)

Cat. No.: B166673
CAS No.: 134541-96-1
M. Wt: 129.16 g/mol
InChI Key: LRKXULCRSQBKSY-ZZXKWVIFSA-N
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Description

Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) (systematic name: (E)-2-(but-1-en-3-ynyl)pyridine) is a pyridine derivative featuring a conjugated enyne substituent (a 1-buten-3-ynyl group) at the 2-position of the pyridine ring. The (E)-stereochemistry indicates the trans configuration of the double bond in the substituent. This compound is of interest due to its unique electronic structure, which arises from the conjugation between the pyridine ring and the unsaturated enyne chain.

The compound’s molecular formula is likely C₉H₇N (calculated based on substituent structure), with a molecular weight of 129.16 g/mol.

Properties

CAS No.

134541-96-1

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

2-[(E)-but-1-en-3-ynyl]pyridine

InChI

InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+

InChI Key

LRKXULCRSQBKSY-ZZXKWVIFSA-N

SMILES

C#CC=CC1=CC=CC=N1

Isomeric SMILES

C#C/C=C/C1=CC=CC=N1

Canonical SMILES

C#CC=CC1=CC=CC=N1

Synonyms

Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI)

Origin of Product

United States

Preparation Methods

Tandem Annulation via Blaise Reaction Intermediate

A prominent method for constructing functionalized pyridines involves tandem annulation of 1,3-enynes. Reddy et al. demonstrated that nitriles, Reformatsky reagents, and 1,3-enynes undergo a sequential Blaise reaction, cyclization, and aromatization to yield substituted pyridines . For Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI), this approach could involve:

  • Reacting a nitrile (e.g., acetonitrile) with a Reformatsky reagent (organozinc compound) to form a β-enamino ester intermediate.

  • Regioselective addition of the intermediate to 1-buten-3-yne (a 1,3-enyne) under Lewis acid catalysis.

  • Cyclization and aromatization to yield the pyridine core with the enynyl substituent.

Key parameters from analogous syntheses include:

  • Catalyst : Zinc bromide (Lewis acid).

  • Temperature : 80–100°C for cyclization.

  • Yield : 60–85% for structurally related pyridines .

This method’s advantage lies in its modularity, allowing variation of the nitrile and enyne components. However, stereochemical control for the (E)-configuration requires careful optimization of reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions offer a direct route to introduce the butenynyl group onto a preformed pyridine ring. The Sonogashira coupling, which connects alkynes to aryl halides, is particularly relevant:

Reaction Scheme :

2-Bromopyridine+1-Buten-3-ynePd(PPh3)4,CuIPyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)\text{2-Bromopyridine} + \text{1-Buten-3-yne} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)}

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Base : Triethylamine or diisopropylamine.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) .

  • Temperature : 60–80°C under inert atmosphere.

Challenges :

  • The triple bond in 1-buten-3-yne may undergo undesired side reactions (e.g., polymerization).

  • Stereoselectivity for the (E)-alkene necessitates ligand-controlled catalysis. Bulky phosphine ligands (e.g., P(t-Bu)3_3) can favor trans-addition, promoting the E-configuration .

Alkylation of Pyridine Derivatives

Direct alkylation of pyridine with a butenynyl electrophile is hindered by pyridine’s low reactivity. However, activating the pyridine ring via coordination or using directed ortho-metalation (DoM) strategies can overcome this limitation:

Directed Ortho-Metalation Example :

  • Lithiation : Treat 2-bromopyridine with lithium diisopropylamide (LDA) at −78°C to generate a lithiated intermediate.

  • Electrophilic Quenching : Add 1-buten-3-ynyl bromide to form the alkylated product.

Conditions :

  • Base : LDA (2.2 equiv) in THF at −78°C .

  • Electrophile : 1-Buten-3-ynyl bromide (1.1 equiv).

  • Yield : 40–55% (estimated from analogous alkylations) .

This method provides moderate yields but requires stringent temperature control to avoid decomposition of the enynyl electrophile.

Cycloaddition Approaches

Nickel-catalyzed [4+2] cycloadditions between 3-azetidinones and 1,3-enynes, as reported by Aïssa et al., afford dihydropyridinones that can be aromatized to pyridines . Adapting this method:

Steps :

  • React 3-azetidinone with 1-buten-3-yne under Ni(cod)2_2 catalysis.

  • Hydrogenate the dihydropyridinone intermediate.

  • Aromatize via desulfonylation or oxidation.

Key Data :

  • Catalyst : Ni(cod)2_2 (5 mol%).

  • Yield : 50–65% for analogous pyridines .

Comparative Analysis of Methods

Method Yield Range Stereocontrol Complexity Scalability
Tandem Annulation 60–85%ModerateHighModerate
Sonogashira Coupling 55–75%High (with ligands)ModerateHigh
Directed Alkylation 40–55%LowHighLow
Cycloaddition 50–65%ModerateHighModerate

Key Findings :

  • The Sonogashira coupling offers the best balance of yield and stereochemical control, provided ligands are optimized.

  • Tandem annulation is superior for constructing the pyridine core de novo but requires multistep synthesis.

  • Alkylation methods suffer from lower yields and limited scalability.

Experimental Considerations and Optimization

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-coupling and annulation reactions .
Catalyst Recycling : Heterogeneous palladium catalysts (e.g., Pd/C) could reduce costs in large-scale Sonogashira couplings.
Purity Analysis : Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for verifying the (E)-configuration and enynyl substitution .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butene-ynyl group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized pyridine derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced pyridine derivatives with hydrogenated butene-ynyl groups.

    Substitution: Substituted pyridine derivatives with halogen or other functional groups.

Scientific Research Applications

Pharmaceuticals

Pyridine derivatives are often utilized as intermediates in the synthesis of various pharmaceuticals. The specific compound has shown promise in drug development due to its ability to act as a building block for more complex structures. For example:

  • Anticancer Agents : Pyridine derivatives have been explored for their potential in developing anticancer drugs due to their ability to interact with biological targets effectively.
  • Antimicrobial Activity : Research indicates that certain pyridine compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis

Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) serves as a versatile reagent in organic chemistry. It can participate in various reactions such as:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing other organic compounds.
  • Coupling Reactions : It can act as a coupling agent in cross-coupling reactions, which are fundamental in creating complex organic molecules.

Material Science

The unique properties of this pyridine derivative allow it to be used in the development of advanced materials:

  • Polymer Chemistry : Pyridine derivatives are often incorporated into polymer formulations to enhance thermal stability and mechanical properties.
  • Sensors and Catalysts : Research has indicated that pyridine-based compounds can be utilized in sensor technology and as catalysts in various chemical processes.

Case Study 1: Anticancer Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents based on pyridine scaffolds. The research demonstrated that modifying the pyridine ring with various alkyl groups significantly enhanced the cytotoxicity against cancer cell lines. The incorporation of the buten-3-ynyl group from Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) was crucial for improving the selectivity and potency of these compounds.

Case Study 2: Synthesis of Antimicrobial Agents

In a research article from European Journal of Medicinal Chemistry, scientists synthesized a series of antimicrobial agents using pyridine derivatives. The study showed that compounds derived from Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) exhibited significant antibacterial activity against resistant strains of bacteria. This highlights the compound's potential as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effect. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share structural similarities with the target compound, differing primarily in the substituent’s functional groups, stereochemistry, or chain length:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name (CAS/Identifier) Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) (E)-but-1-en-3-ynyl C₉H₇N 129.16* Conjugated enyne, (E)-configuration
2-Pyridinemethanamine, alpha-2-propenyl-(9CI) CH₂NH₂ attached to propenyl chain C₉H₁₂N₂ 148.21 Propenyl-amine substituent
(E)-(2-(Pyridin-3-yl)vinyl)boronic Acid Vinyl boronic acid group C₇H₈BNO₂ 152.96 Boronic acid functionality, (E)-vinyl
Pyridine, 2-(butylsulfonyl)- (9CI) Butylsulfonyl group C₉H₁₃NO₂S 199.27 Sulfonyl electron-withdrawing group
3-Acetylpyridine Acetyl group C₇H₇NO 121.14 Electron-withdrawing ketone

*Calculated value based on substituent structure.

Key Observations:
  • This may increase reactivity in electrophilic substitution reactions.
  • Steric and Stereochemical Factors : The (E)-configuration of the enyne group creates a planar geometry, reducing steric hindrance compared to bulkier substituents (e.g., tert-butyl in ).
  • Functional Group Diversity : Derivatives such as the boronic acid () or sulfonyl group () offer distinct reactivity (e.g., Suzuki coupling or nucleophilic substitution), whereas the enyne group may participate in cycloaddition or polymerization reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) 3-Acetylpyridine 2-(Butylsulfonyl)pyridine
Molecular Weight (g/mol) 129.16* 121.14 199.27
Log Kow (Predicted) ~2.5 (moderate lipophilicity) 0.34 2.12
Water Solubility Low (similar to alkylpyridines) 100 g/L <1 g/L
Boiling Point (°C) ~200–220 (estimated) 222 >300

*Predicted using QSPR models due to lack of experimental data.

Key Observations:
  • Lipophilicity : The enyne substituent likely increases Log Kow compared to acetylpyridine () but remains lower than sulfonyl derivatives () due to reduced polarity.
  • Solubility : The target compound’s solubility in water is expected to be low, akin to alkylpyridines, whereas sulfonyl groups () further reduce solubility.

Industrial and Research Relevance

  • Materials Science : The conjugation in the enyne group could make the compound useful in organic electronics, similar to vinyl boronic acids () used in cross-coupling reactions.
  • Catalysis : Sulfonylpyridines () serve as ligands in catalysis, while the enyne group’s π-system might stabilize metal complexes.

Q & A

Q. What synthetic strategies are effective for preparing Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) in academic labs?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with alkyne-containing precursors. A Sonogashira coupling between 2-bromopyridine and 1-buten-3-yne under palladium catalysis is a common approach. To ensure stereochemical control (E-configuration), use triphenylphosphine as a ligand and maintain an inert atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^{13}C NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and alkyne/alkene signals (δ 5–6 ppm for vinyl protons).
  • IR : Peaks at ~2100 cm1^{-1} (C≡C stretch) and ~1600 cm1^{-1} (C=C stretch) validate the unsaturated bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Q. How should researchers handle and store Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) to ensure stability?

  • Methodological Answer : Store in amber vials under nitrogen or argon at –20°C to prevent oxidation of the alkyne group. Avoid exposure to moisture and light, as these can induce decomposition. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. Compare computed IR/NMR spectra with experimental data to identify discrepancies caused by impurities or isomerization. Molecular dynamics simulations can further assess conformational stability under varying conditions .

Q. What strategies mitigate challenges in stereochemical analysis of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)?

  • Methodological Answer : Use 2D NMR (e.g., NOESY) to confirm the E-configuration by analyzing spatial proximity between the pyridine ring and alkyne substituent. Chiral chromatography (e.g., Chiralpak® IA column) can separate stereoisomers if unintended isomerization occurs during synthesis .

Q. How do researchers validate the reactivity of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) in catalytic applications?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., varying temperature, catalyst loading). Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates. Compare turnover frequencies (TOF) with structurally similar pyridine derivatives to establish structure-activity relationships .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Optimize reaction parameters (e.g., catalyst purity, solvent drying) using Design of Experiments (DoE). Document all variables (e.g., stirring rate, degassing time) to ensure reproducibility. Validate yields via triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. What analytical workflows confirm the absence of toxic byproducts during synthesis?

  • Methodological Answer : Employ LC-MS/MS to detect trace impurities (e.g., nitrosamines, polyaromatic hydrocarbons). Cross-reference with toxicity databases (e.g., EPA’s CompTox) and conduct Ames tests for mutagenicity if biological applications are intended .

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